molecular formula C33H35NO3 B12035505 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate CAS No. 355429-75-3

1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12035505
CAS No.: 355429-75-3
M. Wt: 493.6 g/mol
InChI Key: VZPDGLNEPPRBDC-UHFFFAOYSA-N
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Description

1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a carboxylate group, and various substituted phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an acid catalyst.

    Substitution Reactions:

    Esterification: The carboxylate group can be introduced through esterification reactions involving the quinoline derivative and an appropriate carboxylic acid or its derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-methylphenyl)-6-methylquinoline-4-carboxylate
  • 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate
  • 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-butylphenyl)-6-methylquinoline-4-carboxylate

Comparison: Compared to similar compounds, 1-Oxo-1-(p-tolyl)propan-2-yl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of the 4-hexylphenyl group, which can influence its chemical and biological properties. This structural variation can affect the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable subject of study in various research fields.

Properties

CAS No.

355429-75-3

Molecular Formula

C33H35NO3

Molecular Weight

493.6 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C33H35NO3/c1-5-6-7-8-9-25-13-17-26(18-14-25)31-21-29(28-20-23(3)12-19-30(28)34-31)33(36)37-24(4)32(35)27-15-10-22(2)11-16-27/h10-21,24H,5-9H2,1-4H3

InChI Key

VZPDGLNEPPRBDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC(C)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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